molecular formula C8H15NO B13585256 3-Ethyl-2-isocyanatopentane

3-Ethyl-2-isocyanatopentane

Cat. No.: B13585256
M. Wt: 141.21 g/mol
InChI Key: GJVBNCQYKLNBSP-UHFFFAOYSA-N
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Description

3-Ethyl-2-isocyanatopentane (CAS: 1342129-59-2) is an aliphatic isocyanate characterized by a branched pentane backbone substituted with an ethyl group at position 3 and an isocyanate (-NCO) functional group at position 2. Isocyanates are highly reactive compounds widely used in polymer synthesis, particularly in polyurethane production, due to their ability to undergo addition reactions with hydroxyl-containing compounds like polyols. The ethyl substituent in this compound introduces steric effects that may modulate reactivity and solubility compared to simpler linear isocyanates .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-ethyl-2-isocyanatopentane

InChI

InChI=1S/C8H15NO/c1-4-8(5-2)7(3)9-6-10/h7-8H,4-5H2,1-3H3

InChI Key

GJVBNCQYKLNBSP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-isocyanatopentane can be achieved through several methods. One common approach involves the reaction of 3-ethyl-2-aminopentane with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:

3-Ethyl-2-aminopentane+Phosgene3-Ethyl-2-isocyanatopentane+HCl\text{3-Ethyl-2-aminopentane} + \text{Phosgene} \rightarrow \text{3-Ethyl-2-isocyanatopentane} + \text{HCl} 3-Ethyl-2-aminopentane+Phosgene→3-Ethyl-2-isocyanatopentane+HCl

This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and to ensure the selective formation of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-2-isocyanatopentane may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risks associated with handling phosgene.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-isocyanatopentane undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Substitution Reactions: The ethyl group can participate in substitution reactions, particularly under conditions that favor the formation of carbocations.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.

    Acids and Bases: Can catalyze the hydrolysis of the isocyanate group.

    Oxidizing Agents: May oxidize the ethyl group to form aldehydes or carboxylic acids.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

3-Ethyl-2-isocyanatopentane has several applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.

    Material Science: Utilized in the production of specialty coatings and adhesives due to its reactive isocyanate group.

    Biological Research: Studied for its interactions with biological molecules and potential use in bioconjugation techniques.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-isocyanatopentane primarily involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. This reactivity is exploited in various applications, including polymer synthesis and bioconjugation.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the isocyanate functional group but differ in backbone structure, substituents, or aromaticity:

Compound Name (CAS) Structural Features Key Differences from 3-Ethyl-2-isocyanatopentane
3-Ethoxyphenyl isocyanate (55792-32-0) Aromatic ring with ethoxy group at position 3 Aromatic vs. aliphatic backbone; ethoxy group introduces electron-donating effects and reduced steric hindrance .
Ethyl 3-isocyanato-4-methylpentanoate (90943-07-0) Ester-functionalized aliphatic chain (ethyl ester at position 4) Presence of an ester group increases polarity and alters hydrolysis kinetics compared to pure hydrocarbon-substituted isocyanates .
3-Fluoro-5-methylphenyl isocyanate (200509-15-5) Fluorine and methyl substituents on aromatic ring Electronegative fluorine enhances reactivity toward nucleophiles; aromatic backbone limits conformational flexibility .

Research Findings and Limitations

  • Synthesis Challenges : Branched aliphatic isocyanates like 3-ethyl-2-isocyanatopentane require multistep synthesis, often involving phosgenation of corresponding amines, which raises safety and environmental concerns .
  • Data Gaps: Limited published data exist on the exact physicochemical properties (e.g., boiling point, toxicity) of 3-ethyl-2-isocyanatopentane. Comparative studies with analogs are sparse, necessitating further experimental characterization.

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